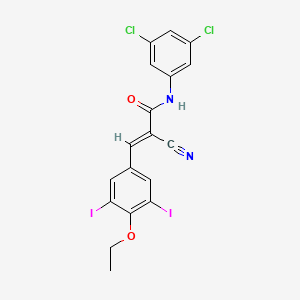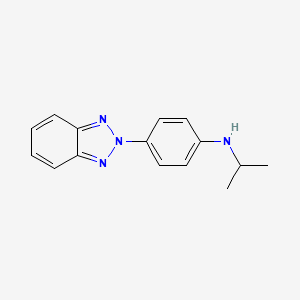![molecular formula C21H22N4S2 B11079543 4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B11079543.png)
4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the thiazole ring and the imino group, contributes to its diverse reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile typically involves a multi-step process. One common method starts with the reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of potassium hydroxide or sodium ethylate in ethanol . This reaction yields an intermediate compound, which is then further reacted with primary amines and an excess of formaldehyde to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the imino group can yield primary or secondary amines.
Scientific Research Applications
4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-sulfanyl-3-azaspiro[5
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug development.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile is not fully understood. it is believed to interact with various molecular targets through its functional groups. The thiazole ring, for example, can participate in hydrogen bonding and π-π interactions, while the imino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile: This compound shares a similar spirocyclic structure and imino group but lacks the thiazole ring.
2,4-Disubstituted thiazoles: These compounds contain the thiazole ring but differ in the substitution pattern and overall structure.
Uniqueness
The uniqueness of 4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile lies in its combination of a spirocyclic structure with a thiazole ring and multiple functional groups. This combination provides a diverse range of reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H22N4S2 |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
2-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-sulfanyl-3-azaspiro[5.5]undeca-2,4-diene-5-carbonitrile |
InChI |
InChI=1S/C21H22N4S2/c1-13-5-7-14(8-6-13)16-12-27-20(24-16)17-18(23)25-19(26)15(11-22)21(17)9-3-2-4-10-21/h5-8,12,17,26H,2-4,9-10H2,1H3,(H2,23,25) |
InChI Key |
QGXCRUVIXCXSER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3C(=NC(=C(C34CCCCC4)C#N)S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3,3,3-trifluoro-2-[(6-isopropyl-1,3-benzothiazol-2-YL)amino]-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B11079465.png)
![3-[(Benzylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11079467.png)
![2-{[3-(trifluoromethyl)benzyl]sulfonyl}-3H-imidazo[4,5-b]pyridine](/img/structure/B11079471.png)


![Methyl 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-(2-phenylhydrazino)propanoate](/img/structure/B11079483.png)
![4-amino-N'-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11079484.png)
![Methyl 3,3,3-trifluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)amino]-2-(phenylformamido)propanoate](/img/structure/B11079492.png)

![Ethyl 5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B11079504.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide](/img/structure/B11079506.png)
![N-(4-chlorophenyl)-6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11079513.png)
![5-[6-Hydroxy-2-(isobutyrylamino)-9H-purin-9-YL]-2-(hydroxymethyl)tetrahydro-3-furanyl 2-methylpropanoate](/img/structure/B11079534.png)

